23-Azacholesterol

Sterol Biosynthesis Enzyme Selectivity Saccharomyces cerevisiae

23-Azacholesterol (CAS 29588-39-4) is a mono-azasterol analog of cholesterol bearing a nitrogen atom at position 23 of the side chain. It functions as a sterol biosynthesis inhibitor in fungi and yeast, targeting both the Δ24(28)-sterol reductase (24-methylene sterol reductase) and the Δ24-sterol methyltransferase (24-SMT), with pronounced selectivity for the reductase at low micromolar concentrations.

Molecular Formula C26H45NO
Molecular Weight 387.6 g/mol
CAS No. 29588-39-4
Cat. No. B1210414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-Azacholesterol
CAS29588-39-4
Synonyms23-azacholesterol
Molecular FormulaC26H45NO
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCC(C)CNCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C26H45NO/c1-17(2)15-27-16-18(3)22-8-9-23-21-7-6-19-14-20(28)10-12-25(19,4)24(21)11-13-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22?,23+,24+,25+,26-/m1/s1
InChIKeyVEHNVYQXLUWVLW-ZWXYYREYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





23-Azacholesterol (CAS 29588-39-4): A Selective Δ24(28)-Sterol Reductase Inhibitor for Sterol Biosynthesis Research


23-Azacholesterol (CAS 29588-39-4) is a mono-azasterol analog of cholesterol bearing a nitrogen atom at position 23 of the side chain [1]. It functions as a sterol biosynthesis inhibitor in fungi and yeast, targeting both the Δ24(28)-sterol reductase (24-methylene sterol reductase) and the Δ24-sterol methyltransferase (24-SMT), with pronounced selectivity for the reductase at low micromolar concentrations [1][2]. This compound enables dissection of the post-squalene sterol biosynthetic pathway and serves as a tool for studying ergosterol biosynthesis in Saccharomyces cerevisiae and related systems.

Why 23-Azacholesterol Cannot Be Substituted with Other Azasterols in Sterol Pathway Analysis


Azasterols with identical steroidal cores but different nitrogen positions exhibit fundamentally divergent enzyme inhibition profiles [1]. For example, 25-azacholesterol (N at C-25) preferentially inhibits Δ24-sterol methyltransferase at 1 µM, whereas 23-azacholesterol (N at C-23) selectively blocks Δ24(28)-reductase at the same concentration [1][2]. Substituting one azasterol for another without verifying target engagement can lead to misassignment of pathway blockade sites and erroneous metabolic conclusions [2].

23-Azacholesterol Quantitative Differentiation Evidence Against Closest Azasterol Analogs


Target Enzyme Selectivity: 23-Azacholesterol Blocks Δ24(28)-Reductase While 25-Azacholesterol Blocks 24-SMT at 1 µM

In head-to-head experiments using ergosterol-deficient S. cerevisiae mutants (erg2, erg3, erg5), 1 µM 23-azacholesterol essentially blocked the 24-methylene sterol Δ24(28)-reductase, causing accumulation of the immediate Δ24(28)-unsaturated precursor in each erg strain [1]. In contrast, 1 µM 25-azacholesterol effectively blocked the Δ24-sterol methyltransferase, leading to zymosterol accumulation in all three strains [1].

Sterol Biosynthesis Enzyme Selectivity Saccharomyces cerevisiae

Potency for Δ24(28)-Reductase: Complete Inhibition at 1 µM by 23-Azacholesterol vs. Negligible Effect by 25-Azacholesterol

23-Azacholesterol produced total inhibition of the 24-methylene sterol Δ24(28)-reductase at a concentration of 1 µM in aerobically growing S. cerevisiae [1]. By comparison, 25-azacholesterol at 1 µM does not inhibit this enzyme, instead selectively targeting 24-SMT [2]. This establishes a clear potency distinction for reductase-targeted applications.

Enzyme Inhibition Sterol Reductase Potency Comparison

24-SMT Inhibition I50: 23-Azacholesterol Is 34–96-Fold Weaker Than 25-Azacholesterol

Kinetic analysis using partially purified Δ24-sterol methyltransferase (24-SMT) from S. cerevisiae revealed I50 values of 4.8 µM for 23-azacholesterol, compared to 0.05 µM for 25-azacholesterol hydrochloride, 0.14 µM for 25-azacholesterol and 25-azacholestanol, and 0.22 µM for 24-azacholesterol [1]. Thus, 23-azacholesterol is approximately 34–96-fold less potent against 24-SMT than the 25-aza analogs.

24-SMT I50 Structure-Activity Relationship

Divergent Sterol Intermediate Accumulation Profiles as Mechanistic Fingerprints

At 0.2–1 µM, 23-azacholesterol treatment yields ergosta-5,7,22,24(28)-tetraenol as approximately 36% of total sterol, with zymosterol gradually accumulating [1]. At higher concentrations (5–10 µM), zymosterol becomes dominant (58–61%) and ergostatetraenol drops to less than 10% [1]. In contrast, 1 µM 25-azacholesterol produces zymosterol as the major accumulating sterol in erg mutants, with minimal ergostatetraenol [2]. These distinct sterol signatures serve as diagnostic markers for verifying which enzyme step has been inhibited.

Sterolomics Pathway Intermediates Biomarkers

Concentration-Dependent Dual Inhibition: Reductase Blockade at 1 µM, Methyltransferase Inhibition at 10 µM

23-Azacholesterol displays sequential enzyme inhibition: at 1 µM, it completely inhibits Δ24(28)-reductase; at 10 µM, it additionally achieves 71% inhibition of 24-sterol methyltransferase [1]. In contrast, 25-azacholesterol at 1 µM already maximally inhibits 24-SMT without affecting the reductase [2]. This dose-dependent dual inhibition allows researchers to titrate the degree of pathway blockade.

Dual Inhibition Dose-Response Ergosterol Pathway

23-Azacholesterol: Evidence-Backed Application Scenarios for Sterol Biosynthesis Research


Dissecting Fungal Sterol Biosynthesis: Reductase vs. Methyltransferase Pathway Branching

When investigating the relative contribution of Δ24(28)-reductase versus 24-SMT to ergosterol biosynthesis in S. cerevisiae, 23-azacholesterol at 1 µM provides selective reductase blockade without confounding methyltransferase inhibition, unlike 25-azacholesterol which targets the methyltransferase [1][2]. This enables clean pathway dissection and intermediate identification.

Generating Defined Sterol Intermediate Standards for Analytical Method Development

Treatment of yeast cultures with 0.2–1 µM 23-azacholesterol reproducibly yields ergosta-5,7,22,24(28)-tetraenol at approximately 36% of total sterol, while 5–10 µM produces predominantly zymosterol (58–61%) [1]. These consistent intermediate yields make 23-azacholesterol a reliable tool for generating sterol standards for GC-MS and LC-MS method calibration.

Structure-Activity Relationship Studies of Azasterol Side Chain Modifications

The 34–96-fold reduction in 24-SMT I50 between 23-azacholesterol (4.8 µM) and 25-azacholesterol (0.05–0.14 µM) [1] provides a quantitative benchmark for SAR studies exploring how nitrogen position influences enzyme binding. Procurement of 23-azacholesterol alongside 24- and 25-aza analogs enables systematic mapping of side-chain structure-activity relationships.

Antifungal Target Validation Requiring Selective Sterol Pathway Interrogation

For antifungal research where ergosterol biosynthesis is a validated target, 23-azacholesterol's dual inhibition profile (complete reductase block at 1 µM, 71% methyltransferase inhibition at 10 µM) [1] offers a unique tool to probe phenotypic consequences of inhibiting specific pathway steps, complementing the single-target profile of 25-azacholesterol [2].

Technical Documentation Hub

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34 linked technical documents
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